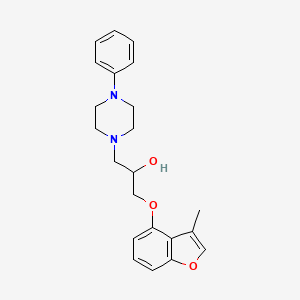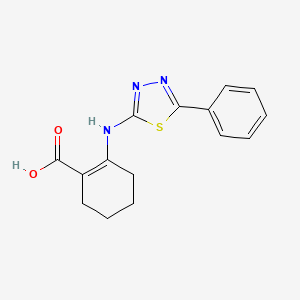
1-Cyclohexene-1-carboxylic acid, 2-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexene-1-carboxylic acid, 2-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)- is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexene ring, a carboxylic acid group, and a thiadiazole ring substituted with a phenyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexene-1-carboxylic acid, 2-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexene-1-carboxylic acid, 2-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its versatility for further applications.
Applications De Recherche Scientifique
1-Cyclohexene-1-carboxylic acid, 2-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for developing new pharmaceuticals with specific biological activities.
Industry: It is employed in the production of specialty chemicals, polymers, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1-Cyclohexene-1-carboxylic acid, 2-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclohexene-1-carboxylic acid: A simpler analog without the thiadiazole and phenyl groups.
2-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)-benzoic acid: A similar compound with a benzoic acid moiety instead of the cyclohexene ring.
Uniqueness
1-Cyclohexene-1-carboxylic acid, 2-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)- stands out due to its combination of a cyclohexene ring, a carboxylic acid group, and a thiadiazole ring with a phenyl substitution. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications in research and industry.
Propriétés
Numéro CAS |
160893-97-0 |
|---|---|
Formule moléculaire |
C15H15N3O2S |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C15H15N3O2S/c19-14(20)11-8-4-5-9-12(11)16-15-18-17-13(21-15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,16,18)(H,19,20) |
Clé InChI |
FZGCQAVHZGWHHC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(C1)C(=O)O)NC2=NN=C(S2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



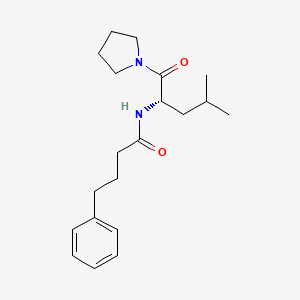
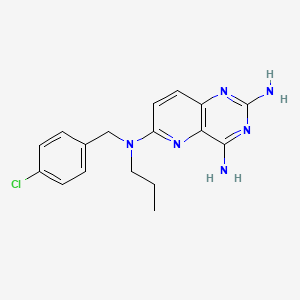
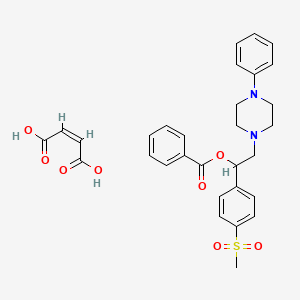
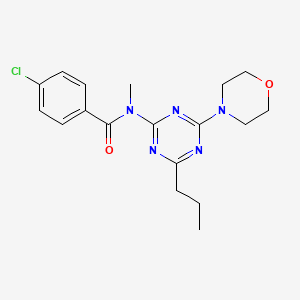
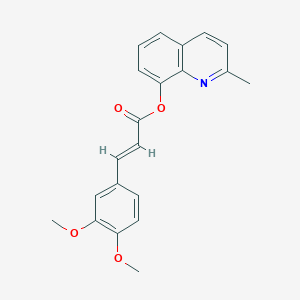

![N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide](/img/structure/B12725334.png)



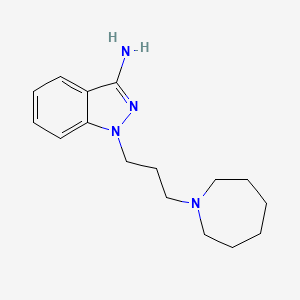
![3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol;dihydrochloride](/img/structure/B12725370.png)
